(R)Ruthenium(II) chloride complex with p-cymene and SEGPHOS ligand, represented as , is a notable catalyst in asymmetric hydrogenation reactions. This compound is recognized for its effectiveness in facilitating the reduction of various carbonyl compounds, particularly in the synthesis of chiral alcohols and lactones. The SEGPHOS ligand, a bidentate phosphine, enhances the enantioselectivity and activity of the ruthenium center.
The compound is synthesized from commercially available precursors, primarily ruthenium(II) chloride and the SEGPHOS ligand. The development and optimization of this catalyst have been documented in various studies, highlighting its applications in organic synthesis.
The synthesis of typically involves the coordination of the SEGPHOS ligand to a ruthenium center in the presence of p-cymene. The general procedure includes:
The molecular structure of features a central ruthenium atom coordinated by two chloride ions, one p-cymene moiety, and one SEGPHOS ligand. The SEGPHOS ligand consists of a biphosphine framework that provides steric hindrance and electronic effects essential for catalysis.
has been extensively studied for its role in asymmetric hydrogenation reactions. A notable application includes:
The catalyst operates effectively under specific conditions:
The mechanism by which facilitates hydrogenation involves:
(R)Ruthenium(II) chloride complex with p-cymene and SEGPHOS ligand has significant applications in:
This compound exemplifies advancements in catalytic chemistry, particularly through its unique structural characteristics and effective performance in asymmetric transformations.
(R)RuCl[(pcymene)(SEGPHOS)]Cl represents a pinnacle of chiral ruthenium catalyst design, where its pseudo-octahedral coordination geometry creates a highly stereoselective environment essential for advanced asymmetric synthesis. This section examines the mechanistic foundations of its catalytic performance across diverse transformation pathways.
The hydrogenation mechanism of (R)RuCl[(pcymene)(SEGPHOS)]Cl proceeds through a well-defined dihydride intermediate formed via oxidative addition of H₂ to the ruthenium center. This activation occurs with a rate constant (k₁) of approximately 4.7×10³ M⁻¹s⁻¹ at 25°C, enabling efficient hydrogen transfer under mild conditions [2]. The chiral environment predominantly arises from the (R)-SEGPHOS ligand, whose benzodioxole rings engage in π-stacking interactions with prochiral substrates. These interactions create a differential stabilization energy of 2.8 kcal/mol between competing transition states, as confirmed by DFT calculations, explaining the consistently high enantiomeric excesses observed [2].
The catalyst demonstrates remarkable substrate specificity, achieving ≥95% ee with aryl-alkyl ketones, α,β-unsaturated γ-lactones, and N-protected amino ketones due to optimal steric matching within the chiral pocket. However, performance declines significantly (<50% ee) with sterically hindered tert-butyl ketones or electronically deactivated perfluoroalkyl ketones, highlighting the interplay between steric accessibility and electronic effects [2]. This selectivity profile has enabled breakthroughs in pharmaceutical synthesis, exemplified by the production of rivaroxaban intermediates at 99.1% ee with turnover numbers reaching 8,500 [2].
Table 1: Enantioselective Performance Across Substrate Classes
Substrate Category | Representative Examples | Typical ee Range | Dominant Steric Control Factor |
---|---|---|---|
Aryl-alkyl ketones | Acetophenone derivatives | ≥95% | Aryl group π-stacking |
α,β-Unsaturated lactones | γ-Valerolactone precursors | ≥95% | Olefin coordination geometry |
N-Protected amino ketones | Amino acid precursors | ≥95% | Chelation-assisted binding |
Ortho-substituted aryl ketones | 2-Methylacetophenone | 80-94% | Steric clash with ligand |
Dialkyl ketones | Pinacolone | 80-94% | Weak substrate anchoring |
Perfluoroalkyl ketones | Trifluoroacetophenone | <50% | Electronic deactivation |
The supramolecular architecture of the catalyst features ruthenium coordinated to the η⁶-bonded p-cymene ligand, two chloride ions, and the bidentate SEGPHOS phosphine (C₃₈H₂₈O₄P₂), creating a C₂-symmetric chiral environment. The exceptional enantiocontrol originates from cooperative non-covalent interactions between the electron-rich benzodioxole rings of SEGPHOS and prochiral substrates [1] [2]. In the dtbm-SEGPHOS variant (C₈₄H₁₁₄Cl₂O₈P₂Ru, MW 1485.75), the 3,5-di-tert-butyl-4-methoxyphenyl groups introduce conformational rigidity through steric bulk while simultaneously enhancing electron density at the phosphorus centers [1]. This modification elevates enantioselectivity by 5-15% compared to the standard SEGPHOS derivative (C₄₈H₄₂Cl₂O₄P₂Ru, MW 916.78) [8].
The hydrogen-bonding capability of the methoxy groups in dtbm-SEGPHOS enables secondary interactions with carbonyl substrates, lowering the activation barrier for hydride transfer by 3.1 kcal/mol according to computational models [2]. This cooperative effect is particularly pronounced in hydrogenations of β-ketoamides, where the ligand simultaneously coordinates the ruthenium center while engaging the amide carbonyl through hydrogen bonding. The result is a bifunctional activation mechanism where the metal handles H₂ activation while the ligand organizes the substrate through directed non-covalent interactions [2].
Table 2: Structural and Electronic Comparison of SEGPHOS Ligand Derivatives
Parameter | SEGPHOS (C₃₈H₂₈O₄P₂) | dtbm-SEGPHOS (C₈₄H₁₁₄O₈P₂) | Catalytic Impact |
---|---|---|---|
Molecular Weight | 622.6 g/mol | 1332.7 g/mol | Increased steric bulk |
P-Ru-P Bite Angle | 85.6° | 84.3° | Enhanced backbonding to Ru center |
Tolman Electronic Parameter (cm⁻¹) | 2048.5 | 2042.3 | Increased electron density at Ru |
Steric Volume (ų) | 342 | 521 | Improved enantioselectivity in bulky substrates |
Hydrogen Bond Acceptor Sites | 4 (ether oxygens) | 8 (ether + methoxy oxygens) | Enables substrate preorganization |
(R)RuCl[(pcymene)(SEGPHOS)]Cl enables efficient dynamic kinetic resolution (DKR) by combining rapid substrate racemization with enantioselective reduction. The ruthenium center facilitates thermal enolization of α-chiral carbonyl compounds through reversible π-bond activation, establishing an equilibrium between enantiomers with rate constants (krac) >10⁻³ s⁻¹ at ambient temperature [5]. Simultaneously, the chiral pocket of the (R)-SEGPHOS ligand preferentially reduces one enantiomer with Michaelis constants (Kₘ) up to 10-fold lower than the disfavored counterpart [7].
This dual functionality was demonstrated in the hydrogenation of α-phenoxy amides at room temperature under 4 atm H₂ pressure, yielding chiral alcohols with >99% ee and 99% yield through DKR pathways [7]. The catalyst's effectiveness stems from its ability to maintain simultaneous racemization and reduction cycles – the ruthenium complex epimerizes stereocenters adjacent to carbonyls via keto-enol tautomerization while the chiral environment selectively reduces the (R)-configured substrate. This mechanism is particularly valuable for pharmaceutical intermediates containing acid-sensitive functional groups incompatible with enzymatic DKR approaches [5] [7].
Industrial implementations leverage process intensification strategies including continuous flow reactors that achieve 23% higher space-time yields compared to batch systems and supercritical CO₂ media enabling catalyst loadings as low as 0.05 mol%. These optimizations exploit the catalyst's stability at elevated pressures (50-100 bar) and temperatures (40-80°C) while maintaining enantioselectivity over 15 reaction cycles in immobilized configurations [2].
The labile chloride ligands in (R)RuCl[(pcymene)(SEGPHOS)]Cl undergo dynamic exchange processes that significantly influence catalytic behavior. The complex exhibits halide dissociation constants (Kd) of 1.2×10⁻³ M in polar aprotic solvents, generating cationic intermediates critical for substrate activation [6]. This dissociation is a prerequisite for the catalyst's participation in borrowing hydrogen catalysis, where it activates alcohols through sequential dehydrogenation and hydrogenation steps [6].
During catalyst synthesis from the [(p-cymene)RuCl₂]₂ dimer precursor (C₂₀H₂₈Cl₄Ru₂), the halogen exchange kinetics follow second-order dependence on chloride concentration, with activation energies of 15.3 kcal/mol. The exchange proceeds through a dissociative mechanism where rate-determining chloride dissociation precedes coordination of the SEGPHOS ligand [6]. Maintaining oxygen levels below 5 ppm during this step prevents oxidation of ruthenium(II) to inactive ruthenium(III) species, while strict temperature control (-40±2°C) suppresses ligand scrambling [2].
The coordination flexibility of the chloride sites enables in situ anion metathesis to generate catalytically superior species. Exchange with silver hexafluorophosphate or sodium barf creates more electrophilic ruthenium centers that accelerate oxidative addition steps by 8-12 fold. This tunability is exploited industrially to optimize catalyst performance for specific reactions, particularly in hydrogenation of deactivated substrates such as electron-deficient olefins and amides [2] [6].
Table 4: Halogen Exchange Pathways and Catalytic Consequences
Anion Exchange Process | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡) | Resulting Catalytic Enhancement |
---|---|---|---|
Cl⁻ → PF₆⁻ (in CH₂Cl₂) | 8.4 × 10² | 14.1 kcal/mol | 12× faster H₂ activation |
Cl⁻ → BArF⁻ (in toluene) | 1.1 × 10³ | 13.8 kcal/mol | Improved thermostability |
Cl⁻ → OTf⁻ (in THF) | 5.7 × 10² | 14.9 kcal/mol | Enhanced carbonyl coordination |
No exchange (native chloride) | - | - | Optimal for DKR of amino ketones |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: